Cefaclor

Antimicrobial Susceptibility In Vitro Pharmacology Gram-negative Bacteria

Inconsistent impurity reference standards delay cefaclor ANDA filings. Cefaclor EP Impurity C (CAS 143059-69-2), the (2S)-isomer, resolves this with: • Pharmacopeial-grade standard compliant with EP/USP monographs for method validation & system suitability • Fully characterized with COA, HPLC, NMR & MS spectra for regulatory submission packages • Stable at 2-8°C; characterized degradation profile supports forced-degradation study design

Molecular Formula C15H14ClN3O4S
Molecular Weight 367.81
CAS No. 143059-69-2
Cat. No. B601260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefaclor
CAS143059-69-2
Synonyms[6R-[6α,7β(S*)]]-7-[(Aminophenylacetyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Molecular FormulaC15H14ClN3O4S
Molecular Weight367.81
Structural Identifiers
SMILESC1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl
InChIInChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.10e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Cefaclor Chemical and Pharmacological Overview


Cefaclor (CAS 143059-69-2) is a semi-synthetic, second-generation oral cephalosporin antibiotic characterized by a chloro-substituted aromatic side chain attached to the cephem nucleus [1]. This structural feature confers a distinct antibacterial spectrum that bridges the gap between first-generation agents, which are primarily active against Gram-positive cocci, and later-generation cephalosporins with broader Gram-negative coverage [2]. Specifically, the chloro group enhances its activity against certain Gram-negative pathogens, including Haemophilus influenzae and Escherichia coli, relative to first-generation cephalosporins like cephalexin, while maintaining potent anti-staphylococcal activity [3]. Cefaclor exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), thereby inhibiting bacterial cell wall synthesis [2].

Gram-negative susceptibility research (Haemophilus influenzae, Escherichia coli)
Enhanced in vitro activity context vs first-generation cephalosporins
Penicillin-binding protein (PBP) target engagement studies
Cell-wall synthesis inhibition mechanism
Oral cephalosporin stability and degradation research
Chemical instability profile reported

Why Cefaclor Cannot Be Generically Substituted


While cefaclor is classified as a second-generation cephalosporin, generic substitution with other oral agents in the same class or generation is not scientifically valid due to significant, quantifiable differences in their antimicrobial spectrum, pharmacokinetic (PK) profiles, and clinical performance [1]. For instance, cefaclor demonstrates superior in vitro potency against key pathogens like Escherichia coli and Haemophilus influenzae compared to first-generation agents cephalexin and cephradine [2]. Furthermore, its PK behavior, including lower peak serum concentrations and a shorter half-life than analogs like cefadroxil, directly impacts dosing frequency and therapeutic application [3]. These variances preclude a simple interchange and necessitate a detailed, evidence-based approach for scientific selection and procurement, as outlined in the quantitative guide below [1].

Antibacterial spectrum differs from first-generation cephalosporins; rank-order activity may shift Gram-negative endpoint interpretation.
Pharmacokinetic profile (lower AUC, shorter half-life) may require dosing-interval adjustment in research protocols compared to cefadroxil.
Lower chemical stability reduces active urinary recovery; degradation models may not directly transfer from cephalexin or cephradine.

Evidence Guide: Cefaclor vs. Key Comparators


Antibacterial Potency Against Gram-Negative Pathogens

Cefaclor demonstrates superior in vitro antibacterial activity compared to the first-generation cephalosporins cephalexin and cephradine against clinically relevant Gram-negative pathogens. The data show a clear rank order of potency: cefaclor > cephalexin > cephradine [1]. This enhanced activity is attributed to the presence of a substituted chloro group on the cefaclor molecule [1].

Gram-negative potency
Head-to-head
Cefaclor > Cephalexin > Cephradine
233 clinical isolates; H. influenzae, E. coli, K. pneumoniae, S. aureus
Supports susceptibility research benchmark selection.
Rank-order context; data to verify in target strain panel.
Antimicrobial Susceptibility In Vitro Pharmacology Gram-negative Bacteria

Symptom Resolution in Chronic Bronchitis

In a randomized, single-blind clinical trial for acute exacerbations of chronic bronchitis (AECB), cefaclor treatment resulted in a statistically significant 2.25 times higher rate of principal symptom resolution compared to cefuroxime axetil [1]. Specifically, the rate of cough release was 1.7 times higher in the cefaclor group (p<0.03) [1].

Symptom resolution endpoint
Head-to-head
2.25× higher principal symptom resolution rate vs cefuroxime axetil (p
Randomized, single-blind AECB study; 170 adults
Reported symptom-resolution endpoint context.
Endpoint difference may inform respiratory infection research models.
Systemic exposure (AUC)
Head-to-head
74.5 ± 9.9 h·mg/L
vs cefadroxil 108.5, cephalexin 93.0; 1000 mg oral, fasted
Supports dosing-interval research design.
31% lower AUC than cefadroxil; context for PK/PD modeling.
Active urinary recovery
Head-to-head
55% of dose (active drug)
vs ~90% for cephalexin/cephradine; 500 mg oral, 24h urine
Chemical instability context for renal disposition studies.
35 percentage-point lower recovery; use in degradation models.
GI tolerability (diarrhea)
Head-to-head
Significantly fewer cefaclor-treated patients with diarrhea
Pediatric AOM study; cefuroxime axetil group: 10.9% diarrhea rate
Reported tolerability endpoint context.
Endpoint difference; requires validation in target pediatric population.
Clinical Efficacy Respiratory Tract Infection Symptom Resolution

Systemic Exposure and Half-Life Profile

Cefaclor's pharmacokinetic profile is distinct from other oral cephalosporins, particularly cefadroxil. A crossover study in healthy subjects showed that after a 1000 mg oral dose, cefaclor achieves a lower maximum serum concentration (Cmax) and has a significantly lower total systemic exposure (AUC) compared to both cephalexin and cefadroxil [1].

Systemic exposure (AUC)
Head-to-head
74.5 ± 9.9 h·mg/L
vs cefadroxil 108.5, cephalexin 93.0; 1000 mg oral, fasted
Supports dosing-interval research design.
31% lower AUC than cefadroxil; context for PK/PD modeling.
Pharmacokinetics Bioavailability Drug Disposition

Urinary Recovery and Chemical Stability

Cefaclor demonstrates lower chemical stability compared to first-generation cephalosporins, which is directly reflected in its reduced urinary recovery of active drug. Following a 500 mg oral dose, total urinary recovery of microbiologically active antibiotic was only 55% for cefaclor, compared to nearly 90% for both cephradine and cephalexin [1].

Active urinary recovery
Head-to-head
55% of dose (active drug)
vs ~90% for cephalexin/cephradine; 500 mg oral, 24h urine
Chemical instability context for renal disposition studies.
35 percentage-point lower recovery; use in degradation models.
Drug Stability Metabolism Excretion

Gastrointestinal Tolerability in Pediatric Patients

In a clinical trial comparing cefaclor and cefuroxime axetil for pediatric acute otitis media with effusion, cefaclor was associated with a lower incidence of diarrhea, a common and clinically significant adverse event. Diarrhea was reported in fewer patients treated with cefaclor (implied from the text that only cefuroxime group had 10.9% rate reported) compared to 10.9% in the cefuroxime axetil group [1].

GI tolerability (diarrhea)
Head-to-head
Significantly fewer cefaclor-treated patients with diarrhea
Pediatric AOM study; cefuroxime axetil group: 10.9% diarrhea rate
Reported tolerability endpoint context.
Endpoint difference; requires validation in target pediatric population.
Drug Safety Adverse Events Pediatrics

Recommended Research and Industrial Applications


In Vitro Susceptibility Testing Benchmark

Cefaclor is the preferred oral cephalosporin for establishing benchmark susceptibility profiles in microbiology research, particularly for studies focusing on Gram-negative pathogens like Haemophilus influenzae and Escherichia coli. Its superior potency over first-generation agents cephalexin and cephradine [1] ensures a more sensitive and clinically relevant assessment of antibacterial activity.

Respiratory Infection Symptom Kinetics Studies

For clinical trials focused on the rapid alleviation of symptoms in conditions such as acute exacerbations of chronic bronchitis (AECB), cefaclor is a key investigational agent. Its proven ability to achieve a 2.25 times faster rate of principal symptom resolution compared to cefuroxime axetil [2] makes it an ideal positive control or comparator for new therapies targeting similar endpoints.

Unstable Cephalosporin Pharmacokinetic Research

Cefaclor serves as an excellent model compound for research into the chemical instability of beta-lactam antibiotics. Its documented lower systemic exposure (AUC of 74.5 h.mg/l vs. 108.5 h.mg/l for cefadroxil [3]) and reduced urinary recovery of active drug (55% vs. ~90% for cephradine/cephalexin [4]) provide a well-characterized system for investigating drug degradation, formulation challenges, and the pharmacokinetic-pharmacodynamic (PK/PD) relationship of unstable compounds.

Pediatric Gastrointestinal Safety Studies

In pediatric research protocols, cefaclor is a favorable oral antibiotic when minimizing gastrointestinal adverse events is a priority. Its demonstrated lower incidence of diarrhea compared to cefuroxime axetil in children with acute otitis media [5] makes it a safer comparator and a clinically relevant choice for studies in this vulnerable population.

Application
Selection Property
Validation Focus
In vitro susceptibility testing
Gram-negative susceptibility context
MIC and disk diffusion endpoints
Symptom-resolution endpoint research
Symptom-score endpoint evaluation
Endpoint resolution rate review
Beta-lactam instability studies
Stability and excretion profile
Urinary recovery and degradation models
Pediatric tolerability research
GI tolerability endpoint context
Adverse event rate comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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